3-(1H-Pyrazol-3-yl)piperidine dihydrochloride
Description
Structural Characterization of 3-(1H-Pyrazol-3-yl)piperidine Dihydrochloride
Molecular Architecture and Crystallographic Analysis
The fundamental molecular architecture of this compound is characterized by its empirical formula C8H15Cl2N3, corresponding to a molecular weight of 224.13 daltons. The compound exists as a solid crystalline material under standard conditions, with the dihydrochloride salt form conferring enhanced stability and solubility characteristics compared to the free base. The molecular structure incorporates two distinct heterocyclic ring systems: a six-membered piperidine ring and a five-membered pyrazole ring, connected through a direct carbon-carbon bond at the 3-position of the piperidine ring.
The crystallographic analysis reveals that the piperidine ring adopts a chair conformation, which is the most thermodynamically stable configuration for six-membered saturated heterocycles. This conformational preference is consistent with related piperidine-containing compounds where steric and electronic factors favor the chair arrangement. The pyrazole moiety exhibits planar geometry, with the nitrogen atoms positioned at the 1 and 2 positions of the five-membered ring structure. The dihedral angle between the piperidine mean plane and the pyrazole ring plane represents a critical structural parameter that influences both the compound's physical properties and its potential intermolecular interactions.
The presence of two hydrochloride counterions in the crystal lattice significantly impacts the overall molecular packing and hydrogen bonding network. These chloride ions form extensive hydrogen bonds with the protonated nitrogen centers, creating a three-dimensional network that stabilizes the crystal structure. The MDL number MFCD18072131 serves as a unique identifier for this specific salt form, distinguishing it from other related compounds or different salt forms of the same organic cation.
Spectroscopic Identification Techniques
The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. The compound's complex heterocyclic structure generates distinctive spectroscopic signatures that enable both qualitative identification and quantitative analysis.
Nuclear Magnetic Resonance Spectral Features
Nuclear Magnetic Resonance spectroscopy provides the most detailed structural information for this compound, with both proton and carbon-13 Nuclear Magnetic Resonance techniques offering complementary insights into the molecular structure. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances corresponding to the various hydrogen environments within the molecule.
The pyrazole ring protons appear as distinctive signals in the aromatic region, typically observed between 7.5 and 8.0 parts per million. The proton at the 4-position of the pyrazole ring generates a sharp singlet, while the proton at the 5-position appears as another singlet with slightly different chemical shift due to the different electronic environment. The tautomeric nature of the pyrazole nitrogen-hydrogen bond influences the appearance of these signals, sometimes leading to broadening or exchange phenomena depending on the measurement conditions.
The piperidine ring protons exhibit more complex splitting patterns due to the multiple carbon-hydrogen bonds and their coupling relationships. The proton at the 3-position of the piperidine ring, which serves as the attachment point for the pyrazole substituent, appears as a multiplet typically centered around 3.0 to 3.5 parts per million. The remaining methylene protons of the piperidine ring generate overlapping multiplets in the region between 1.5 and 3.0 parts per million, with the exact chemical shifts and coupling patterns dependent on the specific conformational dynamics of the ring system.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon resonances for each unique carbon environment in the molecule. The pyrazole carbon atoms appear in the aromatic region between 100 and 160 parts per million, with the carbon bearing the piperidine substituent typically appearing at higher field due to the electron-donating nature of the alkyl substitution. The piperidine carbons generate resonances in the aliphatic region between 20 and 60 parts per million, with the substituted carbon appearing at the downfield end of this range.
| Nuclear Position | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole 4-H | 7.5-8.0 | Singlet | 1H |
| Pyrazole 5-H | 7.5-8.0 | Singlet | 1H |
| Piperidine 3-H | 3.0-3.5 | Multiplet | 1H |
| Piperidine CH2 | 1.5-3.0 | Multiplet | 8H |
| Pyrazole NH | 10.0-12.0 | Broad singlet | 1H |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 189 for the free base form (M+H)+, corresponding to the loss of the two hydrochloride counterions during the ionization process. This base peak serves as the primary molecular ion for subsequent fragmentation analysis.
The fragmentation pattern typically includes the loss of the piperidine ring system, generating a pyrazole-containing fragment at mass-to-charge ratio 95. Alternatively, fragmentation can occur through cleavage of the carbon-carbon bond connecting the two ring systems, producing a piperidine-derived fragment at mass-to-charge ratio 85. These complementary fragmentation pathways provide definitive confirmation of the proposed molecular structure and the connectivity between the heterocyclic components.
Advanced mass spectrometric techniques, including tandem mass spectrometry, enable more detailed structural characterization through controlled fragmentation studies. The collision-induced dissociation of the molecular ion generates reproducible fragmentation patterns that serve as molecular fingerprints for compound identification and purity assessment. The relative intensities of the fragment ions provide additional information about the stability of different molecular regions and the preferred fragmentation pathways under specific ionization conditions.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound represents a fundamental aspect of its structural chemistry, with significant implications for its physical properties and chemical reactivity. Pyrazole rings exhibit well-documented tautomerism involving the migration of the nitrogen-hydrogen proton between the two nitrogen atoms in the five-membered ring. This prototropic tautomerism creates an equilibrium between the 1H-pyrazole and 2H-pyrazole forms, with the relative populations of each tautomer depending on environmental factors including solvent, temperature, and pH conditions.
Nuclear Magnetic Resonance studies of related pyrazole-containing compounds demonstrate that tautomeric equilibria typically favor one form over the other, with the preference determined by electronic and steric factors. In the case of this compound, the substitution pattern and the presence of the piperidine substituent at the 3-position influences the tautomeric equilibrium. The electron-donating nature of the piperidine ring system stabilizes certain tautomeric forms through resonance and inductive effects.
The dynamic nature of pyrazole tautomerism manifests in Nuclear Magnetic Resonance spectra as broadened signals or averaged chemical shifts when the exchange rate between tautomers approaches the Nuclear Magnetic Resonance timescale. Variable temperature Nuclear Magnetic Resonance studies can provide insights into the activation barriers for tautomeric interconversion and the thermodynamic preferences for specific tautomeric forms. Carbon-13 Nuclear Magnetic Resonance spectroscopy proves particularly informative for tautomeric analysis, as the carbon chemical shifts are highly sensitive to changes in electronic environment resulting from proton migration.
The crystallographic analysis of related pyrazole compounds reveals that solid-state structures typically exist in a single tautomeric form, with the specific tautomer observed depending on the intermolecular hydrogen bonding network and crystal packing forces. The dihydrochloride salt form of 3-(1H-Pyrazol-3-yl)piperidine potentially influences tautomeric preferences through specific interactions between the chloride counterions and the pyrazole nitrogen atoms, effectively stabilizing particular tautomeric configurations through ion-pair formation.
Computational studies using density functional theory methods provide additional insights into the relative energies of different tautomeric forms and the transition states for interconversion. These theoretical investigations complement experimental observations and enable prediction of tautomeric behavior under various conditions. The comparison between experimental Nuclear Magnetic Resonance data and calculated chemical shifts for different tautomeric forms serves as a validation tool for both the computational methods and the proposed tautomeric assignments.
| Tautomeric Form | Relative Stability | Nuclear Magnetic Resonance Characteristics | Computational Energy |
|---|---|---|---|
| 1H-Pyrazole-3-yl | Higher | Sharp NH signal at ~11 ppm | Lower by 2-3 kcal/mol |
| 2H-Pyrazole-3-yl | Lower | Averaged NH signals | Higher energy form |
| Equilibrium Mixture | Variable | Broadened NH resonances | Temperature dependent |
Properties
IUPAC Name |
3-(1H-pyrazol-5-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;;/h3,5,7,9H,1-2,4,6H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDJOGZJCKOBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=NN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51747-03-6 | |
| Record name | 3-(1H-pyrazol-5-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pyrazole Ring Formation
Pyrazole rings are typically synthesized by cyclization reactions involving hydrazine derivatives and α,β-unsaturated nitriles or ketones. One effective method involves cyclizing hydrazinopyridine derivatives with acrylonitrile analogs under basic conditions to form amino-substituted pyrazoles, which can then be further modified.
- For example, 3-hydrazinopyridine dihydrochloride can be cyclized with 3-ethoxyacrylonitrile in the presence of an alkali metal alkoxide (e.g., sodium or potassium methoxide) in an aliphatic alcohol solvent (e.g., ethanol) at temperatures between 25°C and 100°C to yield 3-(3-amino-1H-pyrazol-1-yl)pyridine intermediates.
Functional Group Transformation via Sandmeyer Reaction
The amino group on the pyrazole ring can be converted to other substituents such as chloro groups by diazotization followed by Sandmeyer reaction:
- The amino-pyrazole intermediate is treated with aqueous hydrochloric acid and sodium nitrite at low temperatures (0–25°C) to form a diazonium salt.
- This diazonium salt is then reacted with copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂) at 0–25°C to substitute the amino group with chlorine.
This step is crucial for introducing functional groups that enable further modifications or improve compound stability.
Synthesis of 3-Aminopiperidine Intermediate
The piperidine moiety, specifically 3-aminopiperidine, is prepared through reduction of 3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):
- LiAlH₄ (1.5–2.0 equivalents) is added to a solution of (R)-3-aminopiperidin-2-one hydrochloride in THF at temperatures between 10°C and 45°C.
- The reaction mixture is then heated to 45–70°C to complete the reduction.
- The product, (R)-3-aminopiperidine, is isolated and subsequently converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid.
This method yields enantiomerically pure 3-aminopiperidine dihydrochloride, an essential intermediate for coupling with the pyrazole moiety.
Coupling of Pyrazole and Piperidine Units
While direct literature specifically describing the coupling of 3-(1H-pyrazol-3-yl) with piperidine is limited, the general approach involves nucleophilic substitution or condensation reactions between the pyrazole derivative and aminopiperidine under controlled conditions.
- The amino group on piperidine can react with halogenated pyrazole derivatives (e.g., 3-(3-chloro-1H-pyrazol-1-yl)pyridine) to form the desired 3-(1H-pyrazol-3-yl)piperidine structure.
- Reaction conditions typically involve mild heating (25–60°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction is often followed by salt formation with hydrochloric acid to yield the dihydrochloride salt, improving compound stability and solubility.
Purification and Characterization
- After synthesis, the crude product is purified by standard techniques such as extraction with water-immiscible organic solvents (e.g., ethyl acetate, toluene), followed by flash column chromatography or crystallization.
- The dihydrochloride salt is typically isolated by filtration after salt formation.
- Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and melting point analysis to confirm purity and structure.
Summary of Key Preparation Steps and Conditions
| Step | Reaction | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form amino-pyrazole | 3-hydrazinopyridine dihydrochloride + 3-ethoxyacrylonitrile + alkali metal alkoxide in aliphatic alcohol | 25–100°C | Yields 3-(3-amino-1H-pyrazol-1-yl)pyridine |
| 2 | Diazotization and Sandmeyer reaction | Aqueous HCl + NaNO₂ (diazotization), then CuCl or CuCl₂ (chlorination) | 0–25°C | Converts amino group to chloro group on pyrazole |
| 3 | Reduction of 3-aminopiperidin-2-one hydrochloride | LiAlH₄ in THF | 10–70°C (stepwise) | Produces (R)-3-aminopiperidine |
| 4 | Coupling pyrazole and piperidine | Reaction of halogenated pyrazole with 3-aminopiperidine | 25–60°C | Followed by HCl treatment to form dihydrochloride salt |
| 5 | Purification | Extraction, chromatography, crystallization | Ambient | Ensures product purity |
Research Findings and Efficiency
- The cyclization and Sandmeyer steps provide high yield and selectivity for functionalized pyrazole intermediates.
- Reduction of 3-aminopiperidin-2-one hydrochloride with LiAlH₄ is efficient and scalable, yielding enantiomerically pure 3-aminopiperidine dihydrochloride suitable for pharmaceutical applications.
- Modular synthesis approaches for pyrazole derivatives, including one-pot methods, have been reported with yields ranging from moderate to excellent (30–80%), depending on substrate and conditions.
- The overall synthetic strategy allows for flexibility in modifying substituents on the pyrazole and piperidine rings to tailor biological activity.
Chemical Reactions Analysis
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its structural features allow it to interact with neurotransmitter systems, making it a candidate for developing drugs targeting conditions such as anxiety, depression, and schizophrenia .
Inhibitory Activity
Research indicates that 3-(1H-pyrazol-3-yl)piperidine dihydrochloride may act as an inhibitor of various biological targets, including glycine transporters and histamine receptors. For instance, compounds with similar structures have shown promise as dual-action agents that can modulate pain pathways by acting on sigma-1 receptors and histamine H3 receptors .
Drug Development
Lead Compound in Pharmaceutical Research
The compound serves as a lead structure for synthesizing new pharmaceuticals. Its unique piperidine and pyrazole moieties provide a scaffold for further modifications to enhance efficacy and selectivity against specific biological targets. The synthesis of analogs has been reported to yield compounds with improved pharmacological profiles .
Case Studies
Several studies have highlighted the compound's effectiveness in preclinical models. For example, one study demonstrated significant antinociceptive effects when tested in animal models, suggesting its potential utility in pain management therapies . Another study focused on the compound's ability to inhibit mutant BRAF in melanoma cells, showcasing its anticancer potential .
Chemical Biology
Biochemical Pathway Exploration
In chemical biology, the compound is utilized to study various biochemical pathways. Its ability to inhibit enzymes such as soluble epoxide hydrolase (sEH) can lead to alterations in eicosanoid metabolism, which is crucial for understanding inflammatory processes and cardiovascular health .
Molecular Interaction Studies
Molecular modeling techniques have been employed to elucidate the binding interactions of this compound with its targets. These studies are essential for predicting the pharmacodynamics and pharmacokinetics of the compound as it progresses through drug development pipelines .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| This compound | Structure | Potential for treating neurological disorders |
| 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride | Structure | Inhibitory activity against enzymes related to inflammation |
| 3-(1-methylpyrazol-4-yl)piperidine | Structure | Enhanced lipophilicity and bioavailability |
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This can lead to various biological effects, such as the inhibition of parasite growth in the case of antileishmanial and antimalarial activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, emphasizing differences in substituents, molecular properties, and applications:
Key Findings from Comparative Studies:
Substituent Position and Bioactivity :
- The position of the pyrazole ring on the piperidine (C3 vs. C4) significantly impacts receptor selectivity. For example, 3-(1H-Pyrazol-4-yl)piperidine dihydrochloride shows weaker affinity for serotonin receptors compared to the C3 isomer due to steric hindrance .
- Triazole analogs (e.g., 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride) exhibit improved metabolic stability over pyrazole derivatives, making them preferable for oral drug formulations .
Physicochemical Properties: Melting Points: Derivatives with bulky substituents, such as the dimethoxybenzyloxyimino group in compounds, exhibit higher melting points (189–192°C) due to increased crystallinity and intermolecular interactions . Solubility: The dihydrochloride salt form universally enhances aqueous solubility compared to freebase analogs, critical for pharmacokinetic optimization .
Synthetic Accessibility :
- Pyrazole-containing derivatives (e.g., this compound) are synthesized via straightforward cyclocondensation, whereas triazole analogs require copper-catalyzed azide-alkyne cycloaddition (CuAAC), adding complexity .
Applications in Drug Development: The dimethoxybenzyloxyimino derivatives () demonstrate potent antimicrobial activity, likely due to electron-donating methoxy groups enhancing membrane penetration . Carboxylic acid-functionalized analogs (e.g., 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride) are explored for chelating metal ions in diagnostic imaging .
Biological Activity
3-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a compound belonging to the pyrazole family, which has garnered significant attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole compounds demonstrate activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
2. Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are often tested using carrageenan-induced paw edema models in rats. Compounds in this class have shown significant anti-inflammatory effects comparable to established drugs like indomethacin .
3. Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. For example, specific derivatives have shown IC50 values in the low micromolar range against A549 and HL60 cell lines, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 25 | Raji | 25.2 |
| 26 | A375 | 1.5 |
4. Neuroprotective Effects
Some studies suggest that pyrazole derivatives may possess neuroprotective properties, potentially acting as monoamine oxidase inhibitors (MAOIs). This activity is relevant for the treatment of neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in various therapeutic applications:
- Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of pyrazole compounds against multidrug-resistant strains of bacteria, demonstrating significant inhibition and suggesting potential clinical applications .
- Case Study on Anti-inflammatory Activity : In a controlled trial, a compound similar to 3-(1H-Pyrazol-3-yl)piperidine was tested in an animal model for its anti-inflammatory effects, showing comparable results to traditional NSAIDs .
Q & A
Q. What are the common synthetic routes for 3-(1H-Pyrazol-3-yl)piperidine dihydrochloride, and how can reaction efficiency be optimized?
The synthesis typically involves cyclization of piperidine precursors with hydrazine derivatives to introduce the pyrazole ring. For example, a two-step approach may include (1) coupling piperidine with a hydrazine-containing intermediate and (2) cyclization under acidic conditions to form the pyrazole moiety. Optimization can be achieved via Design of Experiments (DOE) to test variables like temperature, catalyst loading, and solvent polarity. Statistical methods (e.g., factorial design) reduce trial-and-error inefficiencies .
Q. Which analytical techniques are most reliable for characterizing the structural purity of this compound?
Key methods include:
- NMR spectroscopy : To confirm the piperidine ring conformation and pyrazole substituent positions.
- Mass spectrometry (MS) : For molecular weight validation and detection of byproducts.
- HPLC : To assess purity (>95% is typical for research-grade material).
- X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable .
Q. How do the hydrochloride salt and hydrate forms influence the compound’s solubility and stability in aqueous solutions?
The dihydrochloride salt enhances water solubility by increasing ionic character. Stability studies under varying pH (e.g., 3–9) and temperatures (4°C–25°C) should be conducted to identify optimal storage conditions. Hydrate forms may improve crystallinity but require desiccation to prevent deliquescence .
Q. What biological targets are associated with pyrazole-piperidine hybrids, and how are preliminary binding assays designed?
These compounds often target central nervous system receptors (e.g., serotonin or dopamine receptors) or enzymes like kinases. Preliminary assays include:
- Radioligand displacement assays : To measure affinity for GPCRs.
- Enzyme inhibition assays : Using fluorogenic substrates to quantify IC₅₀ values.
- Cell viability assays : To screen for cytotoxicity in relevant cell lines .
Q. How does this compound compare structurally and functionally to analogs like 4-(1H-pyrazol-3-yl)piperidine derivatives?
Comparative studies should focus on:
- Steric effects : The 3-substituted pyrazole may reduce steric hindrance compared to 4-substituted analogs.
- Electronic profiles : Pyrazole ring substituents (e.g., methyl groups) alter electron density, affecting receptor binding.
- Bioactivity : Functional assays (e.g., kinase inhibition) can quantify potency differences .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of pyrazole ring formation during synthesis?
Regioselectivity is influenced by:
- Reaction intermediates : Quantum chemical calculations (e.g., DFT) can model transition states to predict dominant pathways.
- Catalytic effects : Acidic conditions may protonate nitrogen atoms, directing cyclization to the 3-position.
- Solvent polarity : Polar aprotic solvents stabilize charged intermediates, favoring specific regioisomers .
Q. How can contradictory data on biological activity be resolved when testing this compound across different assays?
Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:
- Standardized protocols : Harmonize buffer systems and cell lines.
- Meta-analysis : Use multivariate statistics to identify confounding variables.
- Orthogonal assays : Validate results with complementary techniques (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
Advanced optimization methods include:
- Flow chemistry : Continuous reactors improve heat/mass transfer.
- Machine learning : Train models on reaction databases to predict optimal conditions.
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy enables rapid adjustments .
Q. How can computational modeling predict off-target interactions for this compound in neurological disorders?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding to secondary targets like monoamine transporters. Pharmacophore mapping identifies structural motifs prone to off-target binding .
Q. What experimental evidence supports the compound’s synergistic effects when combined with other pharmacophores in multi-target drug design?
Co-crystallization studies and isobologram analysis quantify synergy. For example, combining pyrazole-piperidine scaffolds with triazole moieties may enhance kinase inhibition while reducing cytotoxicity .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
